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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBT-1, a modulator of P-glycoprotein

(Pgp)-mediated multidrug resistance, with alternative therapeutic strategies in oncology. The

analysis is based on available clinical trial data and aims to objectively present the

performance of CBT-1, supported by experimental evidence.

Executive Summary
CBT-1 is an orally administered P-glycoprotein (Pgp) inhibitor investigated for its potential to

reverse multidrug resistance (MDR) in cancer. Clinical trials have evaluated CBT-1 in

combination with standard chemotherapeutic agents, such as paclitaxel and doxorubicin, in

patients with advanced solid tumors and sarcomas. While pharmacodynamic studies have

demonstrated CBT-1's ability to inhibit Pgp, comprehensive clinical efficacy and safety data

remain limited. This guide synthesizes the available information to provide a comparative

overview for research and development professionals.

Comparative Data on CBT-1 Clinical Trials
The following tables summarize the quantitative data from clinical trials involving CBT-1. Due to

the limited availability of final results from the Phase I trial in sarcoma, the efficacy data

presented is based on preliminary findings.

Table 1: Pharmacodynamic Effects of CBT-1 in Combination with Paclitaxel (NCT00972205)
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Parameter Method Result with CBT-1 p-value

Pgp Inhibition in

PBMCs

Rhodamine efflux

from CD56+ PBMCs

51%-100% lower

efflux
< .0001

Pgp Inhibition in Liver

99mTc-sestamibi

AUC(0-3) (normalized

to heart)

34.7% to 100.8%

increase (median,

71.9%)

< .0001

Source: Chow et al., 2012

Table 2: Preliminary Efficacy and Safety of CBT-1 in Combination with Doxorubicin in

Anthracycline-Refractory Sarcoma (NCT03002805 - Phase I)

Efficacy Endpoint Metric Result

Disease Control Rate (DCR) at

12 weeks
CR + PR + SD

Monitored as a secondary

objective

Objective Response Rate

(ORR)
CR + PR

Monitored as a secondary

objective

Progression-Free Survival

(PFS)
Median time

Monitored as a secondary

objective

Safety Endpoint Metric Result

Dose-Limiting Toxicity (DLT) Grade 4 neutropenia
One DLT observed in the first

two cohorts

Source: ASCO 2019 Abstract

Table 3: Comparative Efficacy of Second-Line Doxorubicin Monotherapy in Advanced Soft

Tissue Sarcoma (Historical Data)
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Study
Number of
Patients

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS) (months)

Median Overall
Survival (OS)
(months)

Retrospective

Study
75 20% 4.7 20.1

Source: Retrospective study data

Experimental Protocols
Pharmacodynamic Study of CBT-1 with Paclitaxel
(NCT00972205)

Objective: To evaluate the effect of CBT-1 on Pgp-mediated efflux in normal human cells and

tissues.

Methodology:

Patient Population: Patients with advanced solid tumors.

Treatment Regimen: CBT-1 was administered orally at 500 mg/m² for 7 days. A 3-hour

intravenous infusion of paclitaxel at 135 mg/m² was given on day 6.

Pharmacodynamic Assessment:

Rhodamine Efflux Assay: Peripheral blood mononuclear cells (PBMCs) were collected

before CBT-1 administration and on day 6. The efflux of rhodamine from CD56+ PBMCs

was measured as a surrogate for Pgp function.

99mTc-sestamibi Imaging: Imaging was performed before and after CBT-1
administration to assess Pgp-mediated efflux in the liver and other tissues. The area

under the concentration-time curve (AUC) for 99mTc-sestamibi was determined.

Endpoints: The primary endpoints were the change in rhodamine efflux from PBMCs and the

change in 99mTc-sestamibi uptake in the liver.
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Phase I Study of CBT-1 with Doxorubicin in Sarcoma
(NCT03002805)

Objective: To determine the maximum tolerated dose (MTD), recommended phase II dose

(RP2D), and safety of CBT-1 in combination with doxorubicin in patients with anthracycline-

refractory sarcoma.

Methodology:

Patient Population: Patients aged 18 years or older with locally advanced or metastatic,

unresectable soft tissue sarcoma who had progressed on ≤ 150 mg/m² of doxorubicin or

an equivalent anthracycline.

Treatment Regimen: This was a dose-escalation study following a standard 3+3 design.

Doxorubicin was administered at a fixed dose of 37.5 mg/m² IV on days 5 and 6 of a 21-

day cycle. CBT-1 was administered orally on days 1-7, with escalating doses in different

cohorts.

Tumor Assessment: Tumor assessments were conducted at week 6 and week 12.

Endpoints: The primary endpoints were the MTD and RP2D. Secondary endpoints included

the Disease Control Rate (DCR) at 12 weeks, Objective Response Rate (ORR), and

Progression-Free Survival (PFS).

Visualizations

NCT00972205: CBT-1 + Paclitaxel in Solid Tumors

NCT03002805: CBT-1 + Doxorubicin in Sarcoma
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CBT-1 Administration
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Click to download full resolution via product page

Caption: Experimental workflows for the two key clinical trials involving CBT-1.
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Caption: Signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by CBT-1.

Discussion
The available data suggests that CBT-1 is a potent inhibitor of P-glycoprotein in vivo, as

demonstrated by the pharmacodynamic study with paclitaxel. The key clinical question is

whether this Pgp inhibition translates into improved clinical outcomes for patients with drug-

resistant cancers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1574579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The preliminary results from the Phase I study in sarcoma are intriguing, but a full analysis of

the efficacy and safety data is necessary to draw definitive conclusions. A direct comparison

with doxorubicin monotherapy is challenging without a randomized controlled trial. However,

the historical data for second-line doxorubicin in advanced soft tissue sarcoma provides a

benchmark against which the future results of the CBT-1 combination can be assessed.

The development of Pgp inhibitors has been historically challenging, with many agents failing

due to toxicity or lack of efficacy. The favorable toxicity profile of CBT-1 in the

pharmacodynamic study is a promising feature.

Conclusion
CBT-1 represents a continued effort to overcome multidrug resistance in oncology by targeting

P-glycoprotein. The pharmacodynamic data are robust, confirming the mechanism of action.

However, the clinical efficacy data, particularly from the sarcoma trial, are still maturing. For

drug development professionals, the key takeaway is the potential of CBT-1 as a Pgp inhibitor

with a seemingly manageable safety profile. Further clinical development, including

randomized controlled trials, will be essential to definitively establish the clinical benefit of

adding CBT-1 to standard chemotherapy regimens. Researchers are encouraged to monitor for

the final publication of the NCT03002805 trial results for a more complete understanding of

CBT-1's potential in treating drug-resistant cancers.

To cite this document: BenchChem. [CBT-1: A Meta-Analysis of Clinical Trials in Oncology].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574579#meta-analysis-of-clinical-trials-involving-
cbt-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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